molecular formula CH4NaS4+ B12650653 Methanetetrathiol, sodium salt CAS No. 52345-74-1

Methanetetrathiol, sodium salt

Cat. No.: B12650653
CAS No.: 52345-74-1
M. Wt: 167.3 g/mol
InChI Key: MWOAQIRSOWIARK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methanetetrathiol, sodium salt can be synthesized by reacting methanethiol with sodium hydroxide. The reaction typically occurs in an aqueous solution and can be represented by the following equation:

CH3SH+NaOHCH3SNa+H2OCH_3SH + NaOH \rightarrow CH_3SNa + H_2O CH3​SH+NaOH→CH3​SNa+H2​O

Industrial Production Methods

Industrial production of this compound involves the same basic reaction but on a larger scale. The process requires careful control of reaction conditions to ensure high purity and yield. The reaction is typically carried out in a controlled environment to prevent the release of methanethiol, which has a strong and unpleasant odor .

Chemical Reactions Analysis

Types of Reactions

Methanetetrathiol, sodium salt undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: It acts as a nucleophile in S_N2 reactions, where it can replace a leaving group in an organic molecule.

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can reduce certain compounds, although this is less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, and the reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or iodine can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Scientific Research Applications

Methanetetrathiol, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Methanetetrathiol, sodium salt exerts its effects primarily through its role as a nucleophile. It can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. This nucleophilic activity is due to the presence of the negatively charged sulfur atom, which is highly reactive towards electrophiles .

Comparison with Similar Compounds

Similar Compounds

  • Sodium ethylthiolate (C2H5SNa)
  • Sodium propylthiolate (C3H7SNa)
  • Sodium butylthiolate (C4H9SNa)

Uniqueness

Methanetetrathiol, sodium salt is unique due to its high nucleophilicity and reactivity, which makes it particularly useful in organic synthesis. Its small molecular size also allows for greater versatility in reactions compared to larger thiolates .

Properties

CAS No.

52345-74-1

Molecular Formula

CH4NaS4+

Molecular Weight

167.3 g/mol

IUPAC Name

sodium;methanetetrathiol

InChI

InChI=1S/CH4S4.Na/c2-1(3,4)5;/h2-5H;/q;+1

InChI Key

MWOAQIRSOWIARK-UHFFFAOYSA-N

Canonical SMILES

C(S)(S)(S)S.[Na+]

Origin of Product

United States

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